2-(2-{[(E)-(Pyrazin-2-yl)diazenyl](pyridin-4-yl)methylidene}hydrazinyl)pyrazine
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Overview
Description
2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine is a complex organic compound that features a unique structure combining pyrazine and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine typically involves the condensation of pyrazine-2-carbaldehyde with pyridine-4-carbohydrazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkylating agents; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted pyrazine derivatives.
Scientific Research Applications
2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. Additionally, it can interact with DNA and proteins, potentially leading to the inhibition of enzymatic activities and disruption of cellular processes . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: Similar structure with a quinazoline ring instead of pyrazine.
Pyrazinamide: An anti-tubercular agent with a pyrazine ring, known for its antimicrobial properties.
Pyridine derivatives: Compounds containing pyridine rings, widely studied for their biological activities.
Uniqueness
2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine is unique due to its combination of pyrazine and pyridine rings, which imparts distinct electronic and steric properties. This structural uniqueness allows it to form diverse coordination complexes and exhibit a wide range of biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
599177-22-7 |
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Molecular Formula |
C14H11N9 |
Molecular Weight |
305.30 g/mol |
IUPAC Name |
N'-(pyrazin-2-ylamino)-N-pyrazin-2-yliminopyridine-4-carboximidamide |
InChI |
InChI=1S/C14H11N9/c1-3-15-4-2-11(1)14(22-20-12-9-16-5-7-18-12)23-21-13-10-17-6-8-19-13/h1-10H,(H,18,20) |
InChI Key |
OCACHXUBWKNBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=NNC2=NC=CN=C2)N=NC3=NC=CN=C3 |
Origin of Product |
United States |
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